4-Azidophenacetylthiocarnitine
Description
4-Azidophenacetylthiocarnitine is a synthetic thiocarnitine derivative featuring a 4-azidophenacetyl moiety linked to the carnitine backbone via a thioester bond. Carnitine, a naturally occurring quaternary ammonium compound, plays a critical role in fatty acid metabolism by facilitating the transport of acyl groups into mitochondria. This compound is hypothesized to serve as a research tool for studying enzyme-substrate interactions, mitochondrial transport mechanisms, or targeted drug delivery systems .
Properties
CAS No. |
104061-09-8 |
|---|---|
Molecular Formula |
C15H20N4O3S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-[2-(4-azidophenyl)-2-oxoethyl]sulfanyl-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C15H20N4O3S/c1-19(2,3)9-13(8-15(21)22)23-10-14(20)11-4-6-12(7-5-11)17-18-16/h4-7,13H,8-10H2,1-3H3 |
InChI Key |
DTJOXIFZJQVZPU-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC(CC(=O)[O-])SCC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])SCC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Synonyms |
4-azidophenacetylthiocarnitine PAP-TC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues
Key structural analogues include:
Key Differences :
- Azide vs. Methoxy/Nitro Groups : The azide group in this compound enables photochemical or click chemistry applications, whereas methoxy (in 4-Methoxybutyrylfentanyl) or nitro groups (in 4-Nitrophenacetylthiocarnitine) modulate electronic effects or receptor binding .
- Thioester vs. Amide Bonds : The thioester linkage in thiocarnitine derivatives enhances susceptibility to enzymatic hydrolysis compared to the stable amide bonds in fentanyl analogues .
Analytical Characterization
Comparative analytical data for this compound and 4-Methoxybutyrylfentanyl:
Research Findings :
- The azide group in this compound confers distinct reactivity in click chemistry, enabling conjugation with alkyne-modified biomolecules, a feature absent in methoxy- or nitro-substituted analogues .
Metabolic Interactions
- This compound: Likely competes with endogenous carnitine for acyltransferase enzymes, inhibiting fatty acid oxidation. The azide group may act as a photoaffinity label for mitochondrial membrane proteins .
- 4-Methoxybutyrylfentanyl : Binds to μ-opioid receptors with high affinity, whereas thiocarnitine derivatives lack opioid activity due to structural dissimilarity .
Stability and Reactivity
- Azide Stability : this compound is prone to photodegradation, requiring storage in opaque containers. In contrast, 4-Methoxybutyrylfentanyl is stable under ambient light .
- Enzymatic Hydrolysis : The thioester bond in thiocarnitine derivatives is hydrolyzed 10–20× faster than ester bonds in acetylcarnitine, as demonstrated in vitro .
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